6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide
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Overview
Description
6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated pyridine ring, a dimethyl-substituted oxazole ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the coupling of the chlorinated pyridine with the oxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its structure-activity relationship (SAR) is studied to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it could inhibit an enzyme involved in a critical metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-ethylpyridine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group.
6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-2-carboxamide: Similar structure with the carboxamide group at the 2-position of the pyridine ring.
6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-4-carboxamide: Similar structure with the carboxamide group at the 4-position of the pyridine ring.
Uniqueness
The uniqueness of 6-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-YL)-N-methylpyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorinated pyridine ring and the dimethyl-substituted oxazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
6-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-11(8(2)18-15-7)16(3)12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFDCOFSQBTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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